3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
CAS No.: 2549028-50-2
Cat. No.: VC11821684
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549028-50-2 |
|---|---|
| Molecular Formula | C18H22N8O |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 3-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C18H22N8O/c1-14-22-16(12-17(23-14)25-8-10-27-11-9-25)24-4-6-26(7-5-24)18-15(13-19)20-2-3-21-18/h2-3,12H,4-11H2,1H3 |
| Standard InChI Key | GJHVONFFGGMVBT-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C#N |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C#N |
Introduction
3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug discovery and development. This compound features a complex heterocyclic structure, combining a pyrazine ring, piperazine, pyrimidine, and morpholine moieties. Its design suggests potential biological activity due to the presence of pharmacologically relevant functional groups.
Structural Features
-
Pyrazine Ring: The pyrazine core contributes to the compound's aromaticity and electronic properties.
-
Piperazine Substitution: The piperazine ring enhances solubility and bioavailability, making it a common scaffold in pharmaceuticals.
-
Pyrimidine Ring with Morpholine Substituent: Pyrimidines are known for their role in enzyme inhibition, while morpholine adds hydrophilicity.
-
Nitrile Group (-CN): The nitrile group is often associated with increased binding affinity in biological targets.
Synthesis Pathways
While no direct synthesis of this specific compound was found in the search results, similar compounds are typically synthesized using multi-step reactions involving:
-
Functionalization of pyrazines via nucleophilic substitution.
-
Coupling reactions to introduce piperazine and pyrimidine groups.
-
Morpholine substitution through amination reactions.
Biological Activity
The structural features suggest that this compound may exhibit:
-
Enzyme Inhibition: Pyrimidines are often used as kinase inhibitors or nucleic acid analogs.
-
Antimicrobial Properties: Piperazine derivatives have shown antibacterial and antifungal activities.
-
CNS Activity: Morpholine-containing compounds are frequently explored for neurological applications.
Applications in Medicinal Chemistry
This compound's scaffold is versatile for:
-
Developing kinase inhibitors for cancer therapy.
-
Designing antimicrobial agents targeting resistant pathogens.
-
Exploring CNS-active drugs for neurodegenerative diseases.
Data Gaps and Future Directions
-
Experimental Validation: Further studies are necessary to confirm its biological activity through in vitro and in vivo assays.
-
Molecular Docking Studies: Computational studies can predict binding affinities to target proteins.
-
Toxicological Profiling: Safety assessment is crucial for therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume